Exicorilant

GR antagonist metabolic disease obesity

Exicorilant (CORT125281) is a selective GR antagonist (Ki=7 nM) with zero PR/AR cross-reactivity—unlike mifepristone, which confounds metabolic results via off-target activity. Exicorilant uniquely lowers plasma TG 56%, cholesterol 30%, and FFA while stimulating BAT fatty acid uptake—effects absent with mifepristone. Tissue-specific GR blockade (complete in liver, partial in muscle/BAT, none in WAT/hippocampus) enables targeted hepatic or thermogenic studies without CNS confounds. Investigated in mCRPC (NCT03437941) with enzalutamide, it is the preferred GR antagonist for prostate cancer combination therapy research. Not substitutable with relacorilant (Cushing's/ovarian).

Molecular Formula C26H23F4N7O3S
Molecular Weight 589.6 g/mol
CAS No. 1781244-77-6
Cat. No. B607399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExicorilant
CAS1781244-77-6
SynonymsExicorilant;  CORT125281;  CORT-125281;  CORT 125281; 
Molecular FormulaC26H23F4N7O3S
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
InChIInChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1
InChIKeyHWJYJKAURRIWJM-GKVSMKOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Exicorilant (CORT125281): A Selective GR Antagonist for mCRPC and Metabolic Research Procurement


Exicorilant (also known as CORT125281, CAS 1781244-77-6) is an orally available, selective glucocorticoid receptor (GR) antagonist with a binding affinity (Ki) of 7 nM [1]. Unlike the classic GR antagonist mifepristone (RU486), exicorilant exhibits no cross-reactivity with the progesterone receptor (PR) or androgen receptor (AR) [2]. The compound is under investigation in clinical trial NCT03437941 evaluating its combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) [3].

Exicorilant Procurement Rationale: Why Generic GR Antagonists Cannot Substitute


Generic substitution with mifepristone (RU486) introduces confounding variables due to its antagonism of PR and AR [1]. In head-to-head comparison, while both exicorilant and mifepristone reduce body weight gain and fat mass in diet-induced obesity models, only exicorilant lowers plasma triglycerides (-56%), cholesterol (-30%), and free fatty acids, while stimulating triglyceride-derived fatty acid uptake by brown adipose tissue [1]. Substitution with relacorilant (CORT125134) is precluded by divergent clinical development paths: exicorilant is positioned for mCRPC in combination with enzalutamide, while relacorilant is developed for Cushing's syndrome and ovarian cancer [2]. Furthermore, exicorilant displays tissue-specific GR antagonism not observed with mifepristone, with complete inhibition in liver, partial blockade in muscle and brown adipose tissue, and no antagonism in white adipose tissue and hippocampus [3].

Exicorilant (CORT125281) Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation


Exicorilant vs. Mifepristone (RU486): Direct Head-to-Head Metabolic Comparison

In a direct head-to-head comparative study in a diet-induced obesity mouse model, exicorilant (CORT125281) demonstrated metabolic benefits distinct from mifepristone (RU486). While both compounds reduced body weight gain and fat mass, only exicorilant produced significant reductions in plasma lipids and stimulated BAT activity [1].

GR antagonist metabolic disease obesity brown adipose tissue

Exicorilant Receptor Selectivity Profile: PR and AR Cross-Reactivity vs. Mifepristone

Exicorilant (CORT125281) exhibits selective GR antagonism with no detectable cross-reactivity to progesterone receptor (PR) or androgen receptor (AR), in contrast to mifepristone (RU486), which displays significant PR and AR antagonism [1]. This selectivity was confirmed through GR transcriptional activity assays.

nuclear receptor selectivity GR antagonist progesterone receptor androgen receptor

Exicorilant Tissue-Specific GR Antagonism: Differentiated Activity Profile

Exicorilant (CORT125281) displays tissue-dependent GR antagonism that distinguishes it from pan-tissue antagonists like mifepristone. In acute corticosterone-challenged mice, exicorilant produced complete inhibition of GR-induced target gene expression in liver, partial blockade in muscle and brown adipose tissue (BAT), and no antagonism in white adipose tissue (WAT) and hippocampus [1].

tissue-specific pharmacology GR antagonist HPA-axis metabolism

Exicorilant in mCRPC: Preclinical Xenograft Efficacy with Enzalutamide

In the 22Rv1 CRPC xenograft model, exicorilant (EXI) combined with enzalutamide (ENZA) reduced tumor growth, supporting the hypothesis that dual antagonism of GR and AR may block the GR-mediated tumor escape pathway [1].

mCRPC prostate cancer enzalutamide combination xenograft model

Exicorilant Clinical Phase 1/2a Evidence in mCRPC: PSA Dynamics and PD Modulation

In a Phase 1/2a study (NCT03437941) of exicorilant (EXI) combined with enzalutamide in mCRPC patients with rising PSA on stable enzalutamide, pharmacodynamic analyses confirmed systemic GR modulation via target gene expression changes. Improvements in PSA doubling times after treatment were predominantly observed in patients with higher baseline 24-h urinary free cortisol (UFC; P<0.05) [1].

mCRPC clinical trial PSA response enzalutamide phase 1/2a

Exicorilant and Relacorilant: Comparable Enhancement of Docetaxel Sensitivity in Chemoresistant PCa Cells

In chemoresistant prostate cancer (PCa) cells, both exicorilant (CORT125281) and relacorilant (CORT125134) increased sensitivity to docetaxel (DTX)-induced cell death, with the effect more pronounced upon LEDGF/p75 silencing [1].

docetaxel resistance prostate cancer GR modulators chemosensitization

Exicorilant (CORT125281) Application Scenarios for Research and Preclinical Procurement


GR-Mediated Metabolic Disease Research Requiring PR/AR-Selective Tool Compounds

Investigators studying glucocorticoid receptor contributions to obesity, insulin resistance, or dyslipidemia who require a GR antagonist that does not confound results via PR or AR off-target activity. Exicorilant's demonstrated ability to reduce plasma triglycerides by 56% and cholesterol by 30% while stimulating BAT fatty acid uptake—effects not observed with mifepristone—makes it the preferred tool for metabolic studies requiring clean GR-specific pharmacology [1].

Prostate Cancer Research Investigating GR-Mediated Resistance to AR-Targeted Therapy

Researchers exploring the GR-mediated tumor escape pathway in castration-resistant prostate cancer, particularly in models of enzalutamide resistance. Exicorilant is the GR antagonist with clinical-stage evidence in mCRPC (NCT03437941) and demonstrated preclinical efficacy in 22Rv1 CRPC xenografts when combined with enzalutamide [1]. This positions exicorilant as the most clinically relevant GR antagonist for prostate cancer combination therapy research, distinct from relacorilant's ovarian cancer focus [2].

Tissue-Specific GR Signaling Studies in Liver and Adipose Tissues

Studies requiring differential GR antagonism across tissue compartments, where pan-antagonists like mifepristone would obscure tissue-specific effects. Exicorilant's demonstrated pattern—complete GR inhibition in liver, partial in BAT and muscle, and no antagonism in WAT and hippocampus—enables targeted investigation of hepatic GR signaling or BAT thermogenesis without confounding central nervous system effects [1].

Chemoresistance Mechanism Studies in Taxane-Treated Prostate Cancer

Investigations into GR-mediated chemoresistance to docetaxel in prostate cancer models. Exicorilant has been shown to increase sensitivity of chemoresistant PCa cells to docetaxel-induced cell death, comparable to relacorilant [1]. For researchers focused specifically on prostate cancer chemoresistance, exicorilant aligns directly with disease-specific research objectives.

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